1-Vinylpyrene
CAS No.: 17088-21-0
Cat. No.: VC20982864
Molecular Formula: C18H12
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17088-21-0 |
---|---|
Molecular Formula | C18H12 |
Molecular Weight | 228.3 g/mol |
IUPAC Name | 1-ethenylpyrene |
Standard InChI | InChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2 |
Standard InChI Key | WPMHMYHJGDAHKX-UHFFFAOYSA-N |
SMILES | C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Canonical SMILES | C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Introduction
Chemical Structure and Identification
1-Vinylpyrene consists of a pyrene nucleus with a vinyl (ethenyl) group attached at the 1-position. The compound is characterized by its polycyclic aromatic structure combined with an unsaturated aliphatic side chain.
Table 1: Identification Data for 1-Vinylpyrene
Parameter | Information |
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Chemical Name | 1-Vinylpyrene; 1-Ethenylpyrene |
CAS Registry Number | 17088-21-0 |
Molecular Formula | C₁₈H₁₂ |
Molecular Weight | 228.3 g/mol |
IUPAC Name | 1-ethenylpyrene |
InChI | InChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2 |
InChIKey | WPMHMYHJGDAHKX-UHFFFAOYSA-N |
SMILES | C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
The molecule features a planar pyrene framework with four fused benzene rings, creating a characteristic polycyclic aromatic system. The vinyl group extends from the 1-position of the pyrene nucleus, providing a site for potential polymerization reactions .
Physical and Chemical Properties
1-Vinylpyrene exhibits distinctive physical and chemical properties that influence its behavior in various research and application contexts.
Table 2: Physical and Chemical Properties of 1-Vinylpyrene
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Melting Point | 87-89 °C |
Boiling Point | 305.1 °C (estimated) |
Density | 1.1209 g/cm³ (estimated) |
Refractive Index | 1.5500 (estimated) |
Solubility | Limited water solubility; soluble in organic solvents |
The compound's conjugated aromatic system contributes to its spectroscopic properties, including characteristic absorption and emission patterns observed in UV-visible spectroscopy. The vinyl group provides a reactive site that can participate in various chemical transformations, particularly polymerization reactions .
Biological Activities
1-Vinylpyrene has demonstrated significant biological activities, particularly in cancer research contexts. Its most notable property is its ability to inhibit tumor formation through specific biochemical mechanisms.
Antitumor Activity
Research has established that 1-Vinylpyrene exhibits antitumor activity, specifically in the context of skin cancer models. It has been shown to inhibit the formation of skin tumors triggered by known carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (B[a]P) in a dose-dependent manner .
Mechanism of Action
The mechanism behind 1-Vinylpyrene's inhibitory effects on tumor formation may involve interference with cytochrome P450-dependent monooxygenase isozymes, which are involved in the metabolic activation of carcinogenic PAHs. This mechanism differs from that of aryl acetylenes (like 1-ethynylpyrene), which can act as suicide inhibitors or mechanism-based inactivators of these enzymes .
Polymerization and Polymer Properties
1-Vinylpyrene can undergo polymerization to form poly(1-vinylpyrene) (PVP), a polymer with interesting photophysical properties.
Synthesis of Poly(1-vinylpyrene)
High molecular weight poly(1-vinylpyrene) has been successfully synthesized and characterized. Nuclear magnetic resonance (NMR) spectroscopy and UV spectroscopy analyses indicate significant interaction between pyrenyl groups in the polymeric environment .
Photophysical Properties
The photophysical properties of poly(1-vinylpyrene) have been investigated using various spectroscopic techniques:
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Time-dependent fluorescence measurements in tetrahydrofuran (THF) solution at room temperature reveal the existence of two excimers with emission maxima at 485 nm and 530 nm
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These excimers have been attributed to staggered and eclipsed conformations, corresponding to high-energy and low-energy excimers, respectively
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In a 2-methyltetrahydrofuran (MTHF) matrix at 77 K, poly(1-vinylpyrene) exhibits intense structured dimer emission together with fluorescence from the high-energy excimer
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Transient absorption studies indicate a very low quantum yield for the formation of triplet states
Photochemical Behavior
Upon irradiation with ultraviolet light, poly(1-vinylpyrene) undergoes degradation with an apparent quantum yield of approximately 1.1 × 10⁻³ for random chain scission. This photochemical behavior has implications for the stability and applications of the polymer in various contexts .
Research Applications
1-Vinylpyrene has several applications in research settings, primarily focused on its biological activities and polymer properties.
Cancer Prevention Research
The ability of 1-Vinylpyrene to inhibit the formation of skin tumors makes it a valuable compound in cancer prevention research. Its dose-dependent inhibitory effects on tumors triggered by DMBA or B[a]P provide a foundation for investigating potential chemopreventive strategies against skin cancers induced by environmental carcinogens .
Photophysical Studies
The photophysical properties of 1-Vinylpyrene and its polymer have applications in fundamental research on excimer formation, energy transfer processes, and photoinduced electron transfer. These studies contribute to our understanding of photochemical processes in aromatic systems and may inform the development of materials for photonic applications .
Polymer Science
Poly(1-vinylpyrene) serves as a model system for studying the relationships between polymer structure and photophysical properties. The presence of pyrene moieties in the polymer backbone creates opportunities for investigating interactions between aromatic units in polymeric environments .
Parameter | Information |
---|---|
Typical Purity | >98% (HPLC) |
Available Quantities | 5 mg to 1 g |
Storage Recommendation | -20°C |
Stability | ≥ 2 years under recommended storage conditions |
Research Note | For research use only, not for human use |
The compound is typically shipped with ice packs to maintain its stability during transport .
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